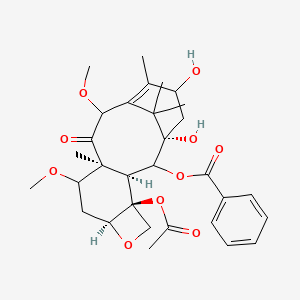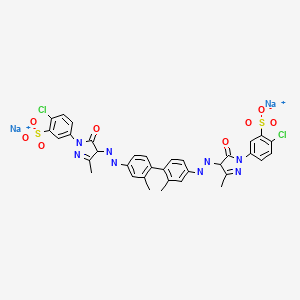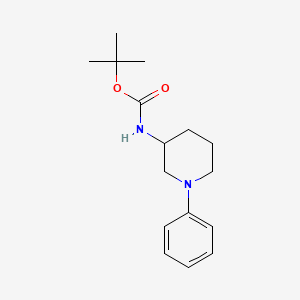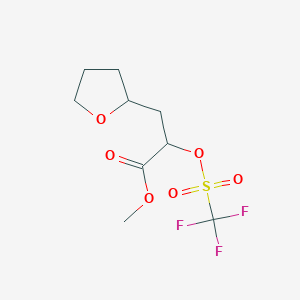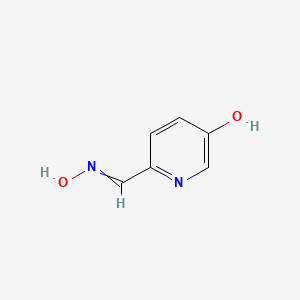
5-Hydroxypicolinaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxypicolinaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 5-hydroxypicolinaldehyde, which is a derivative of picolinic acid. Oximes are known for their versatility in chemical reactions and their applications in various fields such as medicinal chemistry, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypicolinaldehyde oxime typically involves the reaction of 5-hydroxypicolinaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous medium under mild conditions. The general reaction scheme is as follows:
5-Hydroxypicolinaldehyde+Hydroxylamine Hydrochloride→5-Hydroxypicolinaldehyde Oxime+HCl
The reaction is often catalyzed by a base such as sodium acetate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for oximes, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxypicolinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: 5-Hydroxypicolinaldehyde oxime is used as a ligand in coordination chemistry.
Biology: In biological research, oximes are studied for their potential as enzyme inhibitors and their role in biochemical pathways. This compound, in particular, has been investigated for its interactions with specific enzymes .
Medicine: Oximes are known for their use as antidotes for organophosphate poisoning. While this compound is not commonly used for this purpose, its structural analogs are studied for their potential therapeutic applications .
Industry: In the industrial sector, oximes are used in the synthesis of various fine chemicals and intermediates. This compound is used in the production of certain polymers and materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-hydroxypicolinaldehyde oxime involves its ability to form stable complexes with metal ions. This property is utilized in catalysis and material science. The oxime group can also participate in hydrogen bonding and other interactions, which are important in its biological and medicinal applications .
Comparaison Avec Des Composés Similaires
- **Pyridine-2-carboxaldehyde oxime
Propriétés
Formule moléculaire |
C6H6N2O2 |
|---|---|
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
6-(hydroxyiminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6N2O2/c9-6-2-1-5(3-8-10)7-4-6/h1-4,9-10H |
Clé InChI |
DRAVSXXCLYDZJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


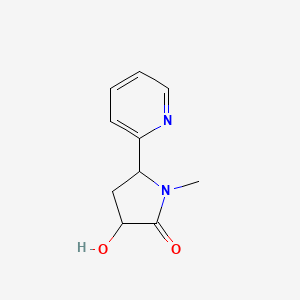
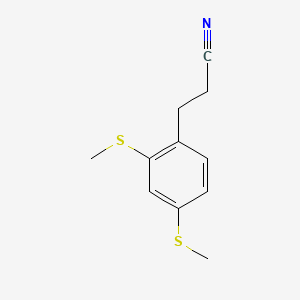
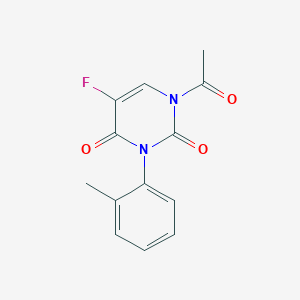

![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
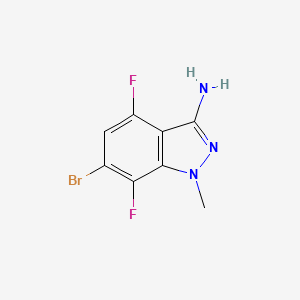
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
